molecular formula C8H10Cl2N2O B2489013 Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride CAS No. 153863-94-6

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride

Cat. No.: B2489013
CAS No.: 153863-94-6
M. Wt: 221.08
InChI Key: FMZFJTCEIYWMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C8H8N2O.2ClH. It is a derivative of furo[3,2-b]pyridine, a heterocyclic compound that contains both furan and pyridine rings. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride typically involves the reaction of furo[3,2-b]pyridine with methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Scientific Research Applications

Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride include other derivatives of furo[3,2-b]pyridine, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional group (methanamine) and its dihydrochloride form, which may confer unique chemical and biological properties. These unique features make it a valuable compound for various research applications .

Properties

IUPAC Name

furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZFJTCEIYWMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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